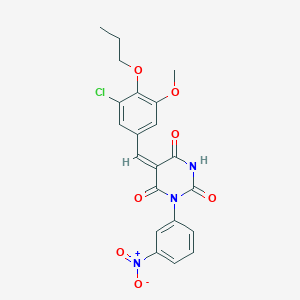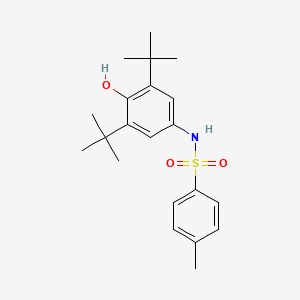![molecular formula C14H18FN3O3 B5183053 4-[2-fluoro-4-nitro-5-(1-pyrrolidinyl)phenyl]morpholine CAS No. 5845-36-3](/img/structure/B5183053.png)
4-[2-fluoro-4-nitro-5-(1-pyrrolidinyl)phenyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-fluoro-4-nitro-5-(1-pyrrolidinyl)phenyl]morpholine, also known as FNPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FNPA belongs to the class of morpholine-based compounds that have shown promising results in the treatment of various diseases, including cancer and neurological disorders.
Mécanisme D'action
The mechanism of action of 4-[2-fluoro-4-nitro-5-(1-pyrrolidinyl)phenyl]morpholine involves the inhibition of various signaling pathways that are involved in the development and progression of diseases. 4-[2-fluoro-4-nitro-5-(1-pyrrolidinyl)phenyl]morpholine has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling and proliferation. Additionally, 4-[2-fluoro-4-nitro-5-(1-pyrrolidinyl)phenyl]morpholine has been found to modulate the activity of various enzymes and receptors that are involved in the regulation of cellular processes.
Biochemical and Physiological Effects:
4-[2-fluoro-4-nitro-5-(1-pyrrolidinyl)phenyl]morpholine has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and reduction of oxidative stress and inflammation. 4-[2-fluoro-4-nitro-5-(1-pyrrolidinyl)phenyl]morpholine has also been found to modulate the activity of various enzymes and receptors that are involved in the regulation of cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-[2-fluoro-4-nitro-5-(1-pyrrolidinyl)phenyl]morpholine for lab experiments is its potent anti-tumor activity, which makes it a promising candidate for cancer research. Additionally, 4-[2-fluoro-4-nitro-5-(1-pyrrolidinyl)phenyl]morpholine has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurological disorders. However, one of the limitations of 4-[2-fluoro-4-nitro-5-(1-pyrrolidinyl)phenyl]morpholine is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research of 4-[2-fluoro-4-nitro-5-(1-pyrrolidinyl)phenyl]morpholine, including the investigation of its potential use in combination with other drugs for the treatment of cancer and neurological disorders. Additionally, the development of more efficient synthesis methods for 4-[2-fluoro-4-nitro-5-(1-pyrrolidinyl)phenyl]morpholine could lead to the production of higher yields of the compound, making it more accessible for research purposes. Further studies are also needed to investigate the long-term safety and efficacy of 4-[2-fluoro-4-nitro-5-(1-pyrrolidinyl)phenyl]morpholine in vivo.
Méthodes De Synthèse
The synthesis of 4-[2-fluoro-4-nitro-5-(1-pyrrolidinyl)phenyl]morpholine involves the reaction of 2-fluoro-4-nitro-5-(1-pyrrolidinyl)aniline and morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to obtain high yields of the desired product. The synthesis of 4-[2-fluoro-4-nitro-5-(1-pyrrolidinyl)phenyl]morpholine has been extensively studied, and various modifications have been made to improve the efficiency and purity of the product.
Applications De Recherche Scientifique
4-[2-fluoro-4-nitro-5-(1-pyrrolidinyl)phenyl]morpholine has been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 4-[2-fluoro-4-nitro-5-(1-pyrrolidinyl)phenyl]morpholine has been shown to exhibit potent anti-tumor activity by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's and Parkinson's disease research, 4-[2-fluoro-4-nitro-5-(1-pyrrolidinyl)phenyl]morpholine has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
4-(2-fluoro-4-nitro-5-pyrrolidin-1-ylphenyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O3/c15-11-9-14(18(19)20)13(16-3-1-2-4-16)10-12(11)17-5-7-21-8-6-17/h9-10H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSIUOQJUOAQHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70386782 |
Source


|
| Record name | ST4050846 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70386782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-Fluoro-4-nitro-5-(pyrrolidin-1-yl)phenyl]morpholine | |
CAS RN |
5845-36-3 |
Source


|
| Record name | ST4050846 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70386782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzyl]-1-[2-(4-methoxyphenyl)ethyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5182979.png)
![5-acetyl-2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-(2-chlorophenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5182981.png)
![4-fluoro-N,N-dimethyl-3-[(4-phenyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B5182990.png)
![4-methyl-N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5182992.png)

![1-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-4-methylpiperidine](/img/structure/B5183004.png)
![[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B5183009.png)
![5-({[2-(diethylamino)ethyl]amino}methylene)-1-[3-(trifluoromethyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5183013.png)
![4-fluoro-N-(2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B5183018.png)
![dimethyl 2-[({[4-amino-5-(ethoxycarbonyl)-2-pyrimidinyl]thio}acetyl)amino]terephthalate](/img/structure/B5183031.png)


![methyl (2-methoxy-4-{[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5183044.png)
![1-(4-ethoxyphenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5183059.png)